molecular formula C23H28N4O B11357814 3-methyl-N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}benzamide

3-methyl-N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}benzamide

Cat. No.: B11357814
M. Wt: 376.5 g/mol
InChI Key: JKXKYRFCUUOLEK-UHFFFAOYSA-N
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Description

3-METHYL-N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole core, a piperidine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole coreThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is crucial for monitoring the synthesis process and verifying the final product .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nature of the substituents introduced .

Scientific Research Applications

3-METHYL-N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-METHYL-N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3-METHYL-N-{1-METHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE apart from these similar compounds is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C23H28N4O

Molecular Weight

376.5 g/mol

IUPAC Name

3-methyl-N-[1-methyl-2-[(4-methylpiperidin-1-yl)methyl]benzimidazol-5-yl]benzamide

InChI

InChI=1S/C23H28N4O/c1-16-9-11-27(12-10-16)15-22-25-20-14-19(7-8-21(20)26(22)3)24-23(28)18-6-4-5-17(2)13-18/h4-8,13-14,16H,9-12,15H2,1-3H3,(H,24,28)

InChI Key

JKXKYRFCUUOLEK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)C4=CC=CC(=C4)C

Origin of Product

United States

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